molecular formula C11H10 B128197 2-Methylnaphthalene-d10 CAS No. 7297-45-2

2-Methylnaphthalene-d10

Cat. No. B128197
M. Wt: 152.26 g/mol
InChI Key: QIMMUPPBPVKWKM-UZHHFJDZSA-N
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Patent
US04574125

Procedure details

A mixture of 250 g (1.75 m) of 2-methylnaphthalene and 312.5 g (1.75 m) of N-bromosuccinimide in 1125 ml of carbon tetrachloride in a 3 liter round bottom flask fitted with a stirrer and reflux condenser with a drying tube was refluxed for twenty hours. The insoluble succinimide (171 g, 1.73 moles) was filtered and washed with 250 ml of carbon tetrachloride. Concentrated in vacuo gave 395 g of an oil to which was added 800 ml of petroleum ether. Solid crystallized immediately and was filtered and washed with 500 ml of petroleum ether. The first crop was air-dried to give 298 g, m.p. 48°-65° C. (Lit. m.p. 56° ). Concentration of the filtrate led to the isolation of another 33 g, m.p. 45°-50° C. of product to give a total of 331 g (86%) of good quality crude product.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
312.5 g
Type
reactant
Reaction Step One
Quantity
1125 mL
Type
solvent
Reaction Step One
Quantity
171 g
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=1.[Br:12]N1C(=O)CCC1=O.C1(=O)NC(=O)CC1>C(Cl)(Cl)(Cl)Cl>[Br:12][CH2:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=1

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
CC1=CC2=CC=CC=C2C=C1
Name
Quantity
312.5 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
1125 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
171 g
Type
reactant
Smiles
C1(CCC(N1)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser with a drying tube
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for twenty hours
WASH
Type
WASH
Details
washed with 250 ml of carbon tetrachloride
CONCENTRATION
Type
CONCENTRATION
Details
Concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 395 g
YIELD: CALCULATEDPERCENTYIELD 101.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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